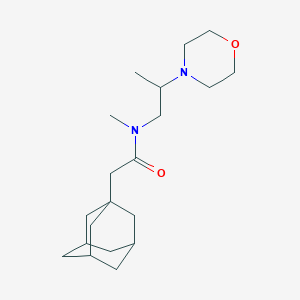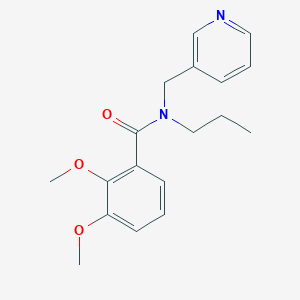![molecular formula C19H28N2O3 B5904341 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide, also known as LY294002, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of phosphoinositide 3-kinase (PI3K) inhibitors, which are known to play a crucial role in cellular signaling pathways.
Mechanism of Action
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide exerts its pharmacological effects by inhibiting the activity of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 activates downstream signaling pathways, including the Akt/mTOR pathway, which promotes cell growth, survival, and metabolism. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide inhibits the production of PIP3, thereby blocking the downstream signaling pathways and inhibiting cell growth and survival.
Biochemical and Physiological Effects
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been shown to have a broad range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide is a widely used tool compound in basic research and drug discovery. It has several advantages, including high potency, specificity, and selectivity for PI3K inhibition. However, it also has some limitations, including poor solubility in aqueous solutions, potential off-target effects, and limited bioavailability in vivo.
Future Directions
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been extensively studied in preclinical models of various diseases, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. However, its potential therapeutic applications are still being explored, and several future directions can be pursued. These include:
1. Combination therapy: 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide can be combined with other drugs to enhance its efficacy and overcome drug resistance.
2. Targeted delivery: Strategies can be developed to improve the bioavailability and targeted delivery of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide to specific tissues or cells.
3. New analogs: New analogs of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide can be synthesized to improve its pharmacokinetic properties and selectivity for PI3K inhibition.
4. Mechanistic studies: Further mechanistic studies can be conducted to elucidate the downstream signaling pathways and cellular processes affected by 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide.
In conclusion, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of PI3K, which is a key regulator of cell growth, survival, and metabolism. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has several advantages and limitations for lab experiments, and several future directions can be pursued to further explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide involves a series of chemical reactions, starting with the reaction of 2-morpholin-4-ylbutan-1-amine with 4-bromobenzoyl chloride to form 4-bromo-N-(2-morpholin-4-ylbutyl)benzamide. This intermediate is then reacted with 2-methylprop-2-en-1-ol in the presence of a base to form the final product, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide.
Scientific Research Applications
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It is a potent inhibitor of PI3K, which is a key regulator of cell growth, survival, and metabolism. PI3K signaling pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo.
properties
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(2-morpholin-4-ylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-4-17(21-9-11-23-12-10-21)13-20-19(22)16-5-7-18(8-6-16)24-14-15(2)3/h5-8,17H,2,4,9-14H2,1,3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXKUEIUPHISRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=C(C=C1)OCC(=C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol](/img/structure/B5904261.png)
![(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine](/img/structure/B5904277.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B5904293.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)

![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)


amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5904364.png)